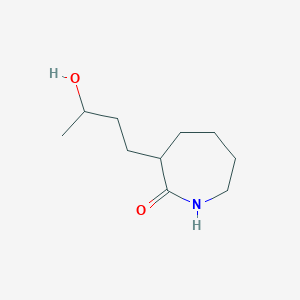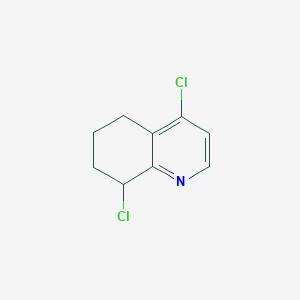
4,8-Dichloro-5,6,7,8-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dichloro-5,6,7,8-tetrahydroquinoline is a heterocyclic compound that belongs to the class of quinolines. This compound is characterized by the presence of two chlorine atoms at the 4th and 8th positions of the quinoline ring, and a partially saturated ring structure due to the tetrahydro configuration. Quinolines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloro-5,6,7,8-tetrahydroquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,8-dichloroaniline with cyclohexanone in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction typically requires heating and may involve the use of acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
4,8-Dichloro-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 8th positions can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives or reduced to form fully saturated compounds.
Cyclization and Ring-Opening Reactions: The compound can participate in cyclization reactions to form more complex structures or undergo ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce a quinoline compound with additional functional groups .
科学研究应用
4,8-Dichloro-5,6,7,8-tetrahydroquinoline has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Chemistry: It is employed in the development of new materials and chemical processes, including the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4,8-Dichloro-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
4,7-Dichloroquinoline: Similar in structure but with chlorine atoms at the 4th and 7th positions.
5,6,7,8-Tetrahydroquinoline: Lacks chlorine substituents and is used in the synthesis of various heterocyclic compounds.
8-Acetyl-5,6,7,8-tetrahydroquinoline: Contains an acetyl group at the 8th position and is used in medicinal chemistry.
Uniqueness
4,8-Dichloro-5,6,7,8-tetrahydroquinoline is unique due to its specific substitution pattern and partially saturated ring structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its applications in medicinal and industrial chemistry make it a valuable compound in scientific research .
属性
分子式 |
C9H9Cl2N |
|---|---|
分子量 |
202.08 g/mol |
IUPAC 名称 |
4,8-dichloro-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C9H9Cl2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h4-5,8H,1-3H2 |
InChI 键 |
YOAZSHTZGSTAET-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=NC=CC(=C2C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


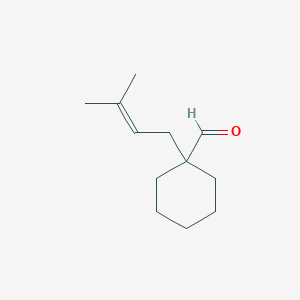
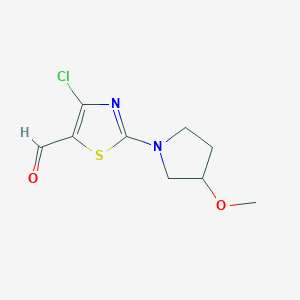
![Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189209.png)
![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate](/img/structure/B13189219.png)
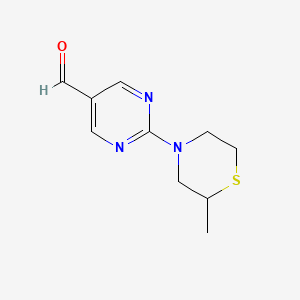
![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13189228.png)
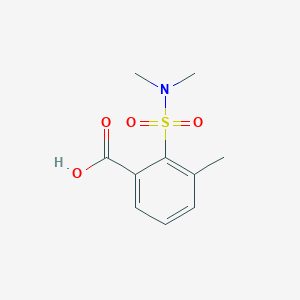
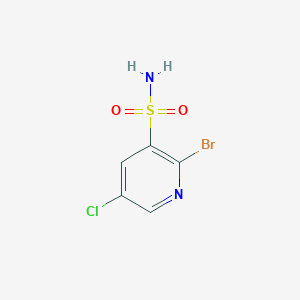
![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)
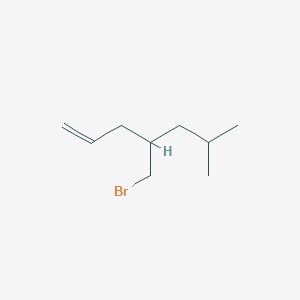
methanol](/img/structure/B13189260.png)


